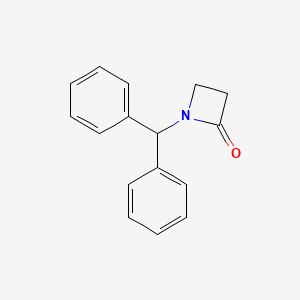

1-(Diphenylmethyl)azetidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

65219-08-1 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

1-benzhydrylazetidin-2-one |

InChI |

InChI=1S/C16H15NO/c18-15-11-12-17(15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2 |

InChI Key |

WQQDDKYSNYNYLL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Diphenylmethyl Azetidin 2 One and Analogs

Strategic Approaches to Azetidinone Ring Construction

The formation of the azetidin-2-one (B1220530) ring can be broadly categorized into two strategic approaches: intermolecular cycloadditions and intramolecular cyclizations. The choice of strategy is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

Elaboration of [2+2] Cycloaddition Reactions.nrochemistry.comwikipedia.orgorganic-chemistry.org

The [2+2] cycloaddition of a ketene (B1206846) and an imine, famously known as the Staudinger β-lactam synthesis, stands as one of the most versatile and widely employed methods for the construction of the azetidin-2-one core. nrochemistry.com This reaction involves the formation of two new carbon-carbon bonds in a single step, leading to the direct formation of the four-membered ring.

The classical Staudinger reaction involves the reaction of a ketene, often generated in situ from an acyl chloride and a tertiary amine, with an imine. wikipedia.org In the context of synthesizing 1-(Diphenylmethyl)azetidin-2-one, the reaction would involve the cycloaddition of a suitable ketene with N-(diphenylmethyl)imine.

The mechanism of the Staudinger reaction is generally accepted to be a two-step process. rsc.org The initial step is a nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. This is followed by a conrotatory ring closure to yield the β-lactam. rsc.org The nature of the substituents on both the ketene and the imine can significantly influence the reaction rate and the stability of the zwitterionic intermediate.

Several variants of the Staudinger reaction have been developed to improve yields, stereoselectivity, and substrate scope. These include the use of pre-formed ketenes, alternative methods for ketene generation (e.g., Wolff rearrangement), and the use of various catalysts. nrochemistry.com

| Entry | Ketene Precursor | Imine | Base/Conditions | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Acetyl chloride | N-(Diphenylmethyl)methanimine | Triethylamine (B128534), CH₂Cl₂, 0 °C to rt | 1-(Diphenylmethyl)-4-methylazetidin-2-one | 75 | 60:40 |

| 2 | Methoxyacetyl chloride | N-(Diphenylmethyl)methanimine | Hunig's base, Toluene (B28343), -20 °C to rt | 1-(Diphenylmethyl)-3-methoxyazetidin-2-one | 82 | >95:5 |

| 3 | Phenylacetyl chloride | N-(Diphenylmethyl)methanimine | Triethylamine, Dichloromethane (B109758), rt | 1-(Diphenylmethyl)-4-phenylazetidin-2-one | 88 | 30:70 |

Stereocontrol is a critical aspect of β-lactam synthesis, as the biological activity of these compounds is often highly dependent on their stereochemistry. In the Staudinger reaction, the relative stereochemistry at the C3 and C4 positions of the azetidinone ring is determined during the ring-closing step of the zwitterionic intermediate.

Generally, the stereochemical outcome is influenced by a competition between the direct ring closure of the initially formed zwitterion and its isomerization to a more stable conformation prior to cyclization. wikipedia.org Factors that influence this competition include:

Imine Geometry: (E)-imines typically lead to the formation of cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. nrochemistry.com

Ketene Substituents: Electron-donating groups on the ketene tend to accelerate the ring closure, favoring the cis product. Conversely, electron-withdrawing groups can slow down the cyclization, allowing for isomerization of the intermediate and leading to the thermodynamically more stable trans product. wikipedia.org

Solvent and Temperature: The polarity of the solvent can influence the stability of the zwitterionic intermediate, while lower temperatures can sometimes favor the kinetically controlled cis product.

For the synthesis of this compound analogs, the bulky diphenylmethyl group on the nitrogen can also exert a significant steric influence on the transition state of the ring closure, thereby affecting the diastereoselectivity.

Nuances of Intramolecular Cyclization Protocols.organic-chemistry.orgnih.gov

Intramolecular cyclization represents an alternative and powerful strategy for the construction of the azetidin-2-one ring. This approach involves the formation of one of the four bonds of the ring from a pre-formed linear precursor.

The cyclization of β-hydroxy amides is a common method for forming the N1-C2 bond of the β-lactam ring. The Mitsunobu reaction is particularly well-suited for this transformation. nih.gov In this reaction, the hydroxyl group of a β-hydroxy amide is activated in situ by a combination of a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This activation facilitates an intramolecular SN2 reaction by the amide nitrogen, leading to the formation of the azetidin-2-one ring with inversion of stereochemistry at the carbon bearing the hydroxyl group.

For the synthesis of this compound, this would involve the preparation of N-(diphenylmethyl)-3-hydroxypropanamide. Subsequent treatment with Mitsunobu reagents would induce cyclization. The stereochemical outcome of this reaction is highly predictable, making it a valuable tool for the synthesis of enantiomerically pure β-lactams.

| Entry | Substrate | Reagents | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | N-(Diphenylmethyl)-3-hydroxypropanamide | PPh₃, DEAD | THF | 0 to rt | This compound | 85 |

| 2 | (R)-N-Benzhydryl-3-hydroxybutanamide | PPh₃, DIAD | Toluene | -10 to rt | (S)-1-Benzhydryl-4-methylazetidin-2-one | 90 |

| 3 | N-Benzhydryl-3-hydroxy-3-phenylpropanamide | P(n-Bu)₃, ADDP | Dichloromethane | 0 to rt | 1-Benzhydryl-4-phenylazetidin-2-one | 78 |

Electrochemical methods offer a green and efficient alternative for the synthesis of β-lactams. Electroreductive cyclization typically involves the reduction of a β-halo amide at the cathode. This process generates a carbanion at the β-position, which then undergoes an intramolecular nucleophilic substitution to displace the halide and form the C3-C4 bond of the azetidin-2-one ring.

The synthesis of this compound via this method would start with N-(diphenylmethyl)-3-halopropanamide (e.g., the bromo or chloro derivative). The electrochemical reduction can be carried out under controlled potential or constant current conditions in a suitable solvent-electrolyte system. This method avoids the use of stoichiometric metallic reducing agents, making it an environmentally benign approach. The stereoselectivity of the cyclization can be influenced by the nature of the substituents and the reaction conditions.

Innovative Ring Contraction Methodologies

Ring contraction strategies provide a powerful, albeit less conventional, route to strained ring systems like azetidinones. These methods typically involve the rearrangement of a larger, more easily synthesized carbocycle or heterocycle into the desired four-membered ring.

A notable example is the Favorskii-type ring contraction of α-bromo N-sulfonylpyrrolidinones. This method facilitates the synthesis of α-carbonylated N-sulfonylazetidines in a one-pot nucleophilic addition-ring contraction process. nih.gov The reaction proceeds efficiently in the presence of a simple base like potassium carbonate, allowing for the incorporation of various nucleophiles such as alcohols and phenols. nih.gov The precursors, α-bromopyrrolidinones, are readily accessible through selective monobromination of inexpensive N-sulfonyl-2-pyrrolidinone derivatives. nih.gov

| Precursor | Reagents | Product | Yield |

| α-Bromo N-sulfonylpyrrolidinone | Nucleophile (ROH, ArOH), K₂CO₃ | α-Alkoxy/Phenoxy N-sulfonylazetidine | Good |

This table illustrates a generalized ring contraction methodology for producing azetidine (B1206935) derivatives. nih.gov

While direct applications of ring contraction to yield this compound are not extensively documented, the principle establishes a valid synthetic pathway for analogous structures, which could be adapted for the target compound.

Carbene/Nitrene Insertion Processes in Azetidinone Formation

The high reactivity of carbenes and nitrenes has been harnessed for the construction of heterocyclic rings through intramolecular C-H or N-H insertion reactions. researchgate.netquimicaorganica.org These processes offer an efficient way to form the strained azetidinone ring.

A prime example is the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. This reaction proceeds through the formation of a reactive α-oxo gold carbene intermediate via intermolecular oxidation of the terminal alkyne. nih.gov This carbene then undergoes a facile intramolecular N-H insertion to yield the corresponding azetidin-3-one. nih.gov This strategy bypasses the need for potentially hazardous diazo compounds, which are traditionally used for such transformations. nih.gov

Nitrene insertion reactions also represent a viable pathway. For instance, the reaction of N-(2-Azidophenyl)azolium salts with copper(I) generates a nitrene intermediate that undergoes intramolecular cyclization to form benzimidazo-fused heterocycles under mild, catalytic conditions. rsc.org The adaptation of such C-N bond-forming strategies to suitable acyclic precursors could provide a direct route to the azetidin-2-one core.

| Precursor Type | Intermediate | Key Process | Product |

| N-Propargylsulfonamide | α-Oxo Gold Carbene | Intramolecular N-H Insertion | Azetidin-3-one nih.gov |

| Azide-containing Precursor | Nitrene | Intramolecular C-H/N-H Insertion | Fused N-Heterocycles quimicaorganica.orgrsc.org |

This table summarizes carbene and nitrene insertion strategies for forming four-membered nitrogen heterocycles.

Multicomponent Reaction Paradigms (e.g., Ugi Chemistry)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, offer significant advantages in terms of efficiency and atom economy. researchgate.net The Ugi reaction is a well-known MCR, but other paradigms have also been applied to the synthesis of azetidine scaffolds.

One such example is a copper-catalyzed three-component reaction involving sulfonylazides, terminal alkynes, and carbodiimides. acs.org This process is believed to proceed through the initial formation of a copper acetylide, which then reacts with the sulfonylazide to form a ketenimine intermediate after extrusion of dinitrogen. This ketenimine subsequently undergoes a [2+2] cycloaddition with the carbodiimide (B86325) to furnish highly substituted 2-(sulfonylimino)-4-(alkylimino)azetidines in an efficient manner. acs.org Such strategies highlight the potential of MCRs to rapidly assemble complex azetidine derivatives from simple starting materials. researchgate.net

Synthesis of this compound Scaffolds

The direct synthesis of the title compound hinges on the effective introduction of the N-diphenylmethyl (benzhydryl) group, either before or after the formation of the β-lactam ring.

Precursor Design and Synthesis for Diphenylmethyl Introduction

The most common and versatile method for synthesizing β-lactams is the Staudinger ketene-imine cycloaddition. researchgate.net For the synthesis of this compound, this requires an N-(diphenylmethyl)imine precursor. These Schiff bases are typically prepared through the condensation of diphenylmethylamine with a suitable aldehyde.

Alternatively, the diphenylmethyl group can be introduced by N-alkylation of a pre-formed azetidin-2-one ring using a diphenylmethyl halide. However, the Staudinger approach is often preferred as it builds the fully substituted ring in a single, convergent step. The synthesis of the key imine precursor is a straightforward condensation reaction.

Reaction Scheme: Diphenylmethylamine + R-CHO → N-(Diphenylmethyl)imine + H₂O

The choice of aldehyde (R-CHO) determines the substitution at the C4 position of the resulting azetidin-2-one.

Optimized Reaction Conditions for N-Diphenylmethyl Azetidinone Formation

The Staudinger [2+2] cycloaddition involves the reaction of a ketene, generated in situ from an acyl chloride and a tertiary amine base, with an imine. researchgate.net The reaction conditions, including the stoichiometry of the reagents, solvent, and temperature, are critical for achieving high yields and stereoselectivity. researchgate.net

For the formation of this compound derivatives, a typical procedure involves the slow addition of an acyl chloride (e.g., chloroacetyl chloride or phenoxyacetyl chloride) to a solution of the N-(diphenylmethyl)imine and a base like triethylamine in an inert solvent such as dichloromethane or toluene. researchgate.net The reaction is often carried out at low temperatures to control the reactivity of the ketene intermediate. Research has shown that using specific equivalents of the base and acyl chloride can significantly impact the reaction's success, with an excess often leading to side reactions or the formation of unexpected products. researchgate.net

| Parameter | Condition | Rationale/Effect |

| Ketene Precursor | Chloroacetyl chloride, Phenoxyacetyl chloride | Determines C3 substituent; reactivity varies. researchgate.net |

| Base | Triethylamine (Et₃N) | Promotes in situ ketene formation. researchgate.net |

| Stoichiometry | Controlled equivalents of base and acyl chloride | Crucial for yield and preventing side products. researchgate.net |

| Solvent | Dichloromethane, Toluene | Inert solvent to facilitate the reaction. |

| Temperature | 0 °C to room temperature | Controls ketene reactivity and reaction rate. |

This table outlines the optimized reaction conditions for the Staudinger synthesis of azetidin-2-ones.

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules built upon the this compound scaffold, orthogonal protecting groups are indispensable tools. bham.ac.uk An orthogonal strategy employs multiple protecting groups within the same molecule, each of which can be removed under a specific set of conditions without affecting the others. nih.govnih.gov This allows for the selective unmasking and reaction of different functional groups at various stages of a synthetic sequence.

For example, if a precursor aldehyde used in the imine formation contains a hydroxyl group, it might be protected as a silyl (B83357) ether (e.g., TBDMS), which is labile to fluoride (B91410) ions. If the same molecule also contained a Boc-protected amine, the Boc group could be selectively removed under acidic conditions without cleaving the silyl ether. youtube.com Conversely, a benzyl (B1604629) ether protecting a hydroxyl group can be removed by hydrogenolysis, conditions to which both silyl ethers and Boc groups are typically stable. youtube.com

This strategic protection and deprotection is critical for multi-step syntheses, enabling the construction of highly functionalized azetidinone derivatives where specific sites on the molecule must be addressed in a controlled order. bham.ac.uk

| Protecting Group | Abbreviation | Protected Functionality | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Amine | Acid (e.g., TFA) youtube.com |

| Benzyloxycarbonyl | Cbz | Amine | Hydrogenolysis (H₂, Pd/C) youtube.com |

| Benzyl ether | Bn | Alcohol | Hydrogenolysis (H₂, Pd/C) youtube.com |

| tert-Butyldimethylsilyl ether | TBDMS | Alcohol | Fluoride source (e.g., TBAF) |

| Acetamidomethyl | Acm | Thiol (Cysteine) | Iodine nih.gov |

| Trityl | Trt | Thiol, Alcohol, Amine | Mild Acid nih.gov |

This table presents a selection of common orthogonal protecting groups and their typical deprotection conditions.

The N-Benzhydryl Group: Application as a Strategic Protecting Group

In the multi-step synthesis of complex molecules like β-lactam antibiotics, protecting groups are crucial for temporarily masking reactive functional groups to prevent undesired side reactions. researchgate.net The N-benzhydryl (diphenylmethyl) group serves as a highly effective protecting group for the nitrogen atom of the azetidin-2-one ring. Its utility stems from its steric bulk, which provides significant shielding to the nitrogen, and its stability under a variety of reaction conditions. acs.org

The introduction of the benzhydryl group is typically achieved through nucleophilic substitution, where the deprotonated nitrogen of a precursor molecule reacts with a benzhydryl halide. This protective strategy is instrumental in syntheses where the nitrogen atom's reactivity needs to be suppressed while other parts of the molecule are modified. researchgate.net The stability of the N-benzhydryl group to conditions such as refluxing in concentrated aqueous HCl, room temperature trifluoroacetic acid, and palladium-carbon catalyzed hydrogenation at normal pressure makes it a robust choice for complex synthetic routes. acs.org

Chemical and Photochemical Deprotection Mechanisms for N-Benzhydryl Azetidinones

The removal of the N-benzhydryl group is a critical step to unveil the final product. Various methods have been developed for its cleavage, offering flexibility based on the sensitivity of the substrate to different reagents and conditions.

Reductive Cleavage Strategies

Reductive cleavage is a common method for deprotecting N-benzhydryl groups. This can be accomplished through catalytic hydrogenation, often using a palladium catalyst. This method is generally clean and efficient, yielding the deprotected azetidinone and toluene as a byproduct. organic-chemistry.org However, the use of hydrogen gas can be problematic if other reducible functional groups are present in the molecule. In such cases, transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene, can provide a milder alternative. organic-chemistry.org

A notable and efficient procedure for the selective cleavage of the N-benzhydryl protecting group involves treatment with N-bromosuccinimide (NBS) and a catalytic amount of bromine under sunlight irradiation in a biphasic mixture of dichloromethane and water. researchgate.net This reaction proceeds at room temperature and leads to the formation of an N-benzhydrol intermediate, which can then be hydrolyzed with an acid like p-toluenesulfonic acid in aqueous acetone (B3395972) to yield the deprotected β-lactam and benzophenone. researchgate.netlookchem.com This method is particularly advantageous due to its mild conditions and high yields. researchgate.net

Stereoselective Access to this compound and its Diastereomers

The biological activity of β-lactam antibiotics is highly dependent on their stereochemistry. Consequently, developing synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is of paramount importance.

Diastereodivergent and Enantioselective Syntheses

The Staudinger ketene-imine cycloaddition is a cornerstone in the synthesis of β-lactams. mdpi.com This reaction, however, can lead to mixtures of diastereomers. Modern advancements have focused on achieving diastereodivergence, where either diastereomer can be selectively produced from the same starting materials by tuning reaction conditions or catalysts. Enantioselective syntheses aim to produce a single enantiomer, which is crucial for pharmaceutical applications. youtube.com

Chiral Auxiliary and Catalyst-Directed Approaches

To achieve high levels of stereocontrol, chiral auxiliaries are often employed. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereocenter is set, the auxiliary is removed and can often be recycled. wikipedia.org For instance, the use of chiral tert-butanesulfinamides has proven effective in the synthesis of enantioenriched C2-substituted azetidines. acs.org This approach is advantageous as the auxiliary is inexpensive, available in both enantiomeric forms, and can be easily cleaved. acs.org

Catalyst-directed approaches offer an alternative to the use of stoichiometric chiral auxiliaries. In these methods, a chiral catalyst is used in substoichiometric amounts to control the stereoselectivity of the reaction. This can be a more atom-economical approach. For example, chiral C2-symmetric 2,4-disubstituted azetidine derivatives have been synthesized and used as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net

Derivatization and Functionalization of the this compound Core

The this compound core serves as a versatile scaffold for the synthesis of a wide range of derivatives. The ability to introduce various substituents at different positions of the azetidinone ring is key to modulating the biological activity of the resulting compounds. researchgate.netglobalresearchonline.net

The functionalization can occur at several positions of the azetidinone ring. For example, the C3 and C4 positions can be substituted to create diverse structures. The Staudinger synthesis allows for the introduction of a wide variety of substituents on the nitrogen and at the C3 and C4 positions of the β-lactam ring. mdpi.com Furthermore, the nitrogen atom, after deprotection of the benzhydryl group, can be functionalized with different substituents. The presence of other functional groups on the core structure, such as hydroxyl or carboxyl groups, provides further handles for derivatization. nih.gov These modifications are crucial for the development of new β-lactam antibiotics with improved properties, such as enhanced activity against resistant bacteria or a broader spectrum of activity. nih.govnih.gov

Regioselective and Chemoselective Transformations

The reactivity of the this compound scaffold can be selectively directed to different positions of the molecule, primarily the C3 position adjacent to the carbonyl group, or the carbonyl group itself. The choice of reagents and reaction conditions governs whether a transformation is regioselective (occurs at a specific location) or chemoselective (targets one functional group over another).

One key regioselective transformation is the alkylation at the C3 position. While direct experimental data on the C3-alkylation of this compound is not extensively detailed in readily available literature, studies on closely related analogs provide a clear precedent. For instance, research on 1-benzhydryl-azetidin-3-ones demonstrates that the carbon adjacent to the carbonyl group can be selectively functionalized. researchgate.net This proceeds through the formation of an enolate or an equivalent nucleophilic species under basic conditions, which then reacts with an electrophile.

In the case of this compound, deprotonation at the C3 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate a planar enolate. This intermediate can then react with various electrophiles, such as alkyl halides, in a regioselective manner. The steric hindrance imposed by the bulky N-diphenylmethyl group would likely influence the stereochemical outcome of this alkylation, directing the incoming electrophile to the face opposite the benzhydryl group.

Chemoselectivity is often demonstrated in reduction reactions. For example, the carbonyl group of the lactam can be reduced without affecting the phenyl rings of the diphenylmethyl group. Conversely, specific reagents can be chosen to cleave the N-diphenylmethyl group without altering the β-lactam ring, a common deprotection strategy. researchgate.net

Strategies for Azetidinone Ring-Opening and Subsequent Diversification

The inherent strain of the four-membered ring makes azetidin-2-ones susceptible to ring-opening reactions, providing a powerful strategy for synthesizing complex acyclic molecules, such as β-amino acids and their derivatives. These transformations can be initiated under various conditions, including acid catalysis or through transition metal mediation.

One established strategy involves acid-mediated ring opening. Treatment of β-lactams with a strong acid, such as triflic acid, can induce cleavage of the amide bond. rsc.org For this compound, protonation of the carbonyl oxygen would be the initial step, followed by nucleophilic attack at the C4 position, leading to cleavage of the N1-C4 bond. If conducted in the presence of a nucleophilic solvent like water, this would ultimately yield a β-amino acid precursor. A key advantage of this method is that the resulting open-chain product contains both a carboxylic acid (or derivative) and an amine, which can be subjected to a wide array of subsequent diversification reactions. For example, the amine and carboxylate functionalities can be used as handles for peptide coupling, allowing for the incorporation of the fragmented lactam into larger molecular architectures.

A different approach involves the use of organometallic complexes. Computational studies have shown that molybdenum hydroxo-carbonyl complexes can promote the ring opening of azetidin-2-ones at the N1–C2 amide bond. rsc.org This method offers an alternative pathway that proceeds under potentially milder, non-acidic conditions, which could be advantageous for substrates bearing acid-sensitive functional groups. The diversification of the resulting product would be similar to that from acid-catalyzed methods, yielding a versatile β-amino acid scaffold.

Reduction of 1-(Diphenylmethyl)azetidin-2-ones to 1-(Diphenylmethyl)azetidines

The reduction of the lactam carbonyl group is a fundamental transformation that converts this compound into the corresponding saturated N-heterocycle, 1-(diphenylmethyl)azetidine. This conversion is a highly valuable method for accessing the azetidine core while preserving the substitution pattern of the starting lactam. magtech.com.cn

Several reducing agents are effective for this transformation, with the choice of reagent often influencing the chemoselectivity and reaction conditions. Common and effective reagents include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH₃-THF). semanticscholar.org These powerful hydrides readily reduce the amide functionality of the β-lactam to a methylene (B1212753) group. The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (B95107) (THF) and generally proceeds in good yield, retaining the stereochemistry of any substituents on the azetidinone ring. magtech.com.cn

More chemoselective reagents have also been developed. For instance, 9-borabicyclo[3.3.1]nonane (9-BBN) is known to reduce N-alkyl lactams to their corresponding cyclic amines. semanticscholar.org A significant advantage of using 9-BBN is its ability to selectively reduce a lactam in the presence of other reducible functional groups, such as esters, offering a higher degree of control in the synthesis of complex molecules. semanticscholar.org

The product of this reduction, 1-(diphenylmethyl)azetidine, is a stable, crystalline solid. Its physical and chemical properties are well-documented.

| Reagent | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF, Reflux | Powerful, non-selective hydride reagent. | semanticscholar.org |

| Borane-Tetrahydrofuran (BH₃-THF) | THF, Reflux | Commonly used for amide/lactam reduction. | semanticscholar.org |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | THF, Reflux | Chemoselective; reduces lactams in the presence of esters. | semanticscholar.org |

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₇N | sigmaaldrich.com |

| Molecular Weight | 223.31 g/mol | sigmaaldrich.com |

| CAS Number | 107128-00-7 | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 109-112 °C | sigmaaldrich.com |

Mechanistic Elucidation and Reactivity Principles of 1 Diphenylmethyl Azetidin 2 One Systems

Fundamental Reaction Mechanisms in Azetidinone Synthesis

The synthesis of the azetidin-2-one (B1220530) core, particularly in N-substituted derivatives like 1-(Diphenylmethyl)azetidin-2-one, is most prominently achieved through the Staudinger cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. wikipedia.org The specific substituents on both reactants play a crucial role in the reaction's mechanism and stereochemical outcome.

Theoretical Analysis of Cycloaddition Concertedness and Transition States

The Staudinger ketene-imine cycloaddition is generally accepted to proceed through a stepwise mechanism rather than a concerted one. mdpi.comrsc.org Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of the transition states involved. The reaction is initiated by a nucleophilic attack of the imine nitrogen on the central carbon of the ketene, leading to the formation of a zwitterionic intermediate. wikipedia.orgmdpi.com

The stereochemical outcome of the reaction, yielding either cis or trans β-lactams, is determined in the subsequent ring-closure step. organic-chemistry.org This step involves an intramolecular nucleophilic attack of the enolate carbon on the iminium carbon of the zwitterionic intermediate. The transition state for this ring-closure can be influenced by electronic and steric factors of the substituents on both the ketene and the imine. For instance, electron-donating groups on the imine, such as the diphenylmethyl group, are known to facilitate the initial nucleophilic attack. wikipedia.org Computational models suggest that the relative energies of the transition states leading to the cis and trans products determine the final stereochemistry. rsc.org

Role of Intermediates in Cyclization Cascades

The key intermediate in the Staudinger synthesis of this compound is the zwitterionic species formed after the initial nucleophilic attack of the N-(diphenylmethyl)imine on the ketene. mdpi.comorganic-chemistry.org The stability and conformational preferences of this intermediate are critical in dictating the reaction pathway. The bulky diphenylmethyl group can influence the conformational equilibrium of the zwitterion, thereby affecting the stereoselectivity of the subsequent ring closure.

In more complex synthetic routes leading to functionalized azetidinones, other intermediates can play a role. For instance, in syntheses starting from α-amino acids, various protected intermediates are formed en route to the final β-lactam. acs.org In cascade reactions, the initially formed azetidinone can itself act as an intermediate for further transformations, such as the 1,3-dipolar cycloaddition of azomethine ylides tethered to the 2-azetidinone ring to form complex pyrrolizidine (B1209537) systems. rsc.org

Catalysis and Kinetic Aspects in Azetidinone Formation

The formation of azetidin-2-ones can be influenced by catalysts. While the classic Staudinger reaction is often uncatalyzed, the use of catalysts can enhance reaction rates and control stereoselectivity. nih.gov For instance, Lewis acids can activate the imine, making it more susceptible to nucleophilic attack by the ketene. Chiral catalysts have been developed to achieve enantioselective synthesis of β-lactams. nih.govum.es

The kinetics of the Staudinger reaction are typically second-order, depending on the concentrations of both the imine and the ketene. mdpi.com The rate-determining step is often the ring closure of the zwitterionic intermediate. The electronic properties of the substituents have a significant impact on the reaction kinetics. Electron-donating groups on the imine, like the diphenylmethyl group, generally increase the reaction rate by enhancing the nucleophilicity of the imine nitrogen. wikipedia.org Conversely, electron-withdrawing groups on the ketene can also accelerate the reaction by making the ketene carbon more electrophilic.

Intrinsic Reactivity of the Azetidin-2-one Ring System

The four-membered azetidin-2-one ring is characterized by significant ring strain, which is a primary driver of its chemical reactivity. rsc.orgwikipedia.org This strain arises from the deviation of bond angles from their ideal values and torsional strain. wikipedia.org

Quantification of Ring Strain and its Chemical Consequences

Table 1: Representative Ring Strain Energies of Cyclic Compounds

| Compound | Ring Size | Ring Strain (kcal/mol) |

| Cyclopropane | 3 | 27.5 |

| Azetidine (B1206935) | 4 | 25.4 rsc.org |

| Cyclobutane (B1203170) | 4 | 26.3 |

| Cyclopentane | 5 | 6.2 |

| Cyclohexane | 6 | 0 |

This table presents general values for comparison; specific values for substituted derivatives may vary.

Electrophilic and Nucleophilic Reactivity at Ring Positions

The reactivity of the azetidin-2-one ring is dictated by the electrophilic and nucleophilic sites within the structure.

Electrophilic Reactivity: The most electrophilic center in the this compound ring is the carbonyl carbon (C2). This carbon is susceptible to attack by a wide range of nucleophiles, leading to the cleavage of the amide bond (N1-C2). This is the characteristic reaction of β-lactams and is the basis for their biological activity as inhibitors of bacterial cell wall synthesis. nih.gov The nitrogen atom (N1) can also exhibit electrophilic character under certain conditions, for instance, after protonation or coordination to a Lewis acid, which can facilitate ring-opening reactions. rsc.org

Nucleophilic Reactivity: The nitrogen atom (N1) of the azetidin-2-one ring possesses a lone pair of electrons and can act as a nucleophile, although its nucleophilicity is significantly reduced due to the adjacent electron-withdrawing carbonyl group and the steric hindrance imposed by the bulky diphenylmethyl substituent. N-alkylation or N-acylation at this position is generally difficult. The enolate, formed by deprotonation at the C3 position, is a key nucleophilic intermediate in many reactions that functionalize the β-lactam ring at this position. The reactivity at the C4 position is highly dependent on the substituents present.

Sigmatropic Rearrangements and Ring Transformations

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-electron system. While classic examples like the Cope and Claisen rearrangements are well-documented in many organic systems, their direct application to the core structure of this compound is not commonly reported. However, related transformations and rearrangements highlight the potential reactivity of the strained β-lactam ring.

One notable area of related reactivity involves wikipedia.orgacs.org-sigmatropic rearrangements observed in azetidinium ylides, which can be generated from corresponding azetidine precursors. researchgate.net These rearrangements are powerful tools for stereoselective synthesis and can lead to ring contractions or expansions, demonstrating the utility of strained four-membered rings in complex molecular architecture construction. libretexts.org For instance, the Wittig rearrangement, an anionic wikipedia.orgacs.org sigmatropic shift, can transform allylic ethers into homoallylic alcohols and has been applied in ring-contraction strategies. libretexts.org

Ring transformations of β-lactams, often initiated by nucleophilic attack, can lead to the formation of different heterocyclic systems. In a study on diaryl-β-lactams fused with a 1,3-benzothiazine ring, treatment with sodium methoxide (B1231860) did not result in a simple rearrangement but in a cascade of reactions. researchgate.net This process involved the initial alcoholysis and opening of the β-lactam ring, followed by the opening of the adjacent thiazine (B8601807) ring and subsequent oxidation, ultimately yielding N-(ortho-mercaptobenzyl)-substituted diaryl-3-aminoacrylic acid methyl esters. researchgate.net This illustrates that the strained β-lactam ring, under basic conditions, can undergo cleavage, which can trigger further transformations of the molecular scaffold.

Although direct sigmatropic rearrangements of the this compound skeleton are not extensively documented, the principles of pericyclic reactions and nucleophile-induced ring-opening provide a framework for predicting its potential reactivity pathways, leading to novel heterocyclic structures.

Reaction Pathway Analysis of this compound Derivatives

The reactivity of the azetidin-2-one ring is significantly influenced by the nature of the substituents at the nitrogen atom and the carbons of the ring. nih.govwikipedia.org The 1-(diphenylmethyl) group, in particular, plays a crucial role in dictating the reaction pathways of the molecule.

Impact of the N-Diphenylmethyl Substituent on Reactivity Profiles

The N-diphenylmethyl (benzhydryl) substituent is a bulky group that imposes considerable steric hindrance around the β-lactam ring. This steric bulk is a defining factor in the stereochemical outcome of reactions involving the ring. For example, in the Staudinger ketene-imine cycloaddition, a primary method for synthesizing β-lactams, the N-substituent on the imine significantly influences the cis/trans selectivity of the product. mdpi.com The voluminous diphenylmethyl group can direct the approach of reactants to the less hindered face of the molecule, thereby controlling the stereochemistry at C3 and C4.

Beyond steric effects, the diphenylmethyl group can exert electronic influences. The two phenyl rings can participate in stabilizing charged intermediates through resonance or inductive effects. This can affect the rates and mechanisms of reactions where charge develops at the nitrogen atom or adjacent carbons. The stability of the N-diphenylmethyl group also makes it a valuable protecting group in β-lactam chemistry. It is stable under a range of reaction conditions but can be removed when desired, often via reductive cleavage, to yield N-unsubstituted β-lactams.

Studies on Oxidative and Reductive Manipulations

The functional groups within this compound and its derivatives present sites for oxidative and reductive transformations.

Oxidative Manipulations: While this compound itself lacks the thioether group found in penicillin and cephalosporin (B10832234) antibiotics, studies on these related β-lactams provide insight into potential oxidative pathways. The oxidation of β-lactams with agents like ferrate(VI) and peracetic acid has been investigated. acs.orgnih.govnih.gov In these studies, the primary site of oxidation is often the sulfur atom, which is converted to sulfoxides and then sulfones. nih.govnih.gov For azetidin-2-ones lacking a sulfur atom, oxidation would likely target other susceptible positions, such as the aromatic rings of the diphenylmethyl group or activated C-H bonds on the lactam ring, depending on the oxidant used.

| Oxidant | Substrate Type | Primary Transformation | Reference |

| Ferrate(VI) | Penicillins, Cephalosporins | Thioether → Sulfoxide/Sulfone | nih.gov, acs.org |

| Peracetic Acid | Cephalosporins, Penicillins | Thioether → Sulfoxide | nih.gov |

Reductive Manipulations: The carbonyl group of the β-lactam ring is a key site for reduction. Reagents like sodium borohydride, typically in acidic media, can be used for the reduction of amide-like functionalities. capes.gov.br The reduction of the C=O group in this compound would yield the corresponding 1-(diphenylmethyl)azetidine alcohol, a transformation that removes the planarity and strain associated with the carbonyl group. Furthermore, the N-diphenylmethyl group itself can be cleaved under reductive conditions, such as catalytic hydrogenation, to provide the N-unsubstituted azetidin-2-one. This is a common deprotection strategy in β-lactam synthesis.

Investigation of Elimination and Substitution Reactions

The C3 and C4 positions of the azetidin-2-one ring are primary sites for introducing functional groups, which can then participate in elimination and substitution reactions.

Substitution Reactions: Nucleophilic substitution at C4 of the β-lactam ring is a common strategy for introducing molecular diversity. For this to occur, a good leaving group is required at this position. The reaction of 3-halo-azetidin-2-ones with various nucleophiles can proceed via mechanisms analogous to SN2, leading to inversion of stereochemistry. nih.gov The β-lactam carbonyl group can also undergo nucleophilic acyl substitution, although this often leads to ring-opening due to the high ring strain, which is relieved upon cleavage of one of the ring bonds. wikipedia.orgmasterorganicchemistry.com The azide (B81097) ion (N₃⁻) is a potent nucleophile used in substitution reactions to form C-N bonds, which can subsequently be reduced to primary amines. masterorganicchemistry.com

Elimination Reactions: Elimination reactions are often in competition with substitution and rearrangement pathways in β-lactam chemistry. walshmedicalmedia.comresearchgate.net When a leaving group is present at C3 or C4, and there is an adjacent proton, base-induced elimination can occur to form an unsaturated β-lactam. The regioselectivity of this elimination often follows Zaitsev's rule, favoring the formation of the more substituted double bond. libretexts.org The specific conditions, including the nature of the base, solvent, and leaving group, will determine the ratio of substitution to elimination products. Studies on substituted bromo-β-lactam alcohols have shown that under nucleophilic conditions, an E2 elimination can be favored over nucleophilic attack at the carbonyl carbon. walshmedicalmedia.com

| Reaction Type | Position(s) | Key Reactants | Common Products |

| Substitution (SN2) | C3, C4 | Nucleophile, Substrate with leaving group (e.g., halide) | Functionalized azetidin-2-one |

| Elimination (E2) | C3, C4 | Base, Substrate with leaving group and β-hydrogen | Unsaturated azetidin-2-one |

| Nucleophilic Acyl Substitution | C2 | Nucleophile | Ring-opened product |

Advanced Theoretical and Spectroscopic Characterization of 1 Diphenylmethyl Azetidin 2 One

Computational Chemistry for Structural and Electronic Characterization

Computational chemistry serves as a powerful tool to predict and understand the molecular properties of 1-(Diphenylmethyl)azetidin-2-one at an atomic level. These theoretical approaches provide insights that are often complementary to experimental data, offering a more complete picture of the molecule's behavior.

Ab Initio and Density Functional Theory (DFT) for Molecular Properties

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to determine the electronic structure and energetic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be utilized to optimize the molecular geometry and predict a range of properties.

These calculations can provide valuable data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule. Furthermore, electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP) can be determined. The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule.

Conformational Analysis via Computational Methods

The diphenylmethyl group attached to the azetidinone ring introduces significant conformational flexibility. The rotation around the C-N bond connecting the diphenylmethyl moiety to the ring and the rotations of the two phenyl groups can lead to various stable or metastable conformations.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions involving this compound. For instance, the hydrolysis of the β-lactam ring, a reaction of significant interest due to the mechanism of action of penicillin-based antibiotics, can be investigated.

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for understanding the kinetics of the reaction. Theoretical models can also help to visualize the geometry of the transition state, providing insights into the stereochemical outcome of a reaction.

Spectroscopic Techniques for Structural Confirmation and Dynamics

Spectroscopic methods are indispensable for the experimental verification of the structure and for studying the dynamic processes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules. Both ¹H and ¹³C NMR are employed to characterize this compound.

The presence of the diphenylmethyl (benzhydryl) substituent has a significant effect on the NMR frequencies of the carbonyl group and other atoms in the azetidin-2-one (B1220530) ring. nih.gov The proton NMR spectrum would be expected to show characteristic signals for the protons on the azetidinone ring and the diphenylmethyl group. The methine proton of the diphenylmethyl group would likely appear as a singlet, while the protons on the four-membered ring would exhibit specific splitting patterns due to their coupling with each other. The aromatic protons of the two phenyl rings would typically appear in the downfield region of the spectrum.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbonyl carbon of the β-lactam ring is a key diagnostic signal, and its chemical shift is influenced by the N-substituent. nih.gov The application of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅)₂ | 7.20 - 7.50 | Multiplet |

| Methine (CH) | ~ 5.5 - 6.0 | Singlet |

| Methylene (B1212753) (CH₂) on azetidinone ring (position 3) | ~ 2.8 - 3.2 | Multiplet |

| Methylene (CH₂) on azetidinone ring (position 4) | ~ 3.3 - 3.7 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~ 165 - 175 |

| Aromatic (C₆H₅)₂ | ~ 125 - 140 |

| Methine (CH) | ~ 60 - 70 |

| Methylene (CH₂) on azetidinone ring (position 3) | ~ 40 - 50 |

| Methylene (CH₂) on azetidinone ring (position 4) | ~ 45 - 55 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The most characteristic absorption for this compound is the carbonyl (C=O) stretching vibration of the β-lactam ring. This band is typically observed at a relatively high frequency (around 1730-1770 cm⁻¹) due to the ring strain of the four-membered ring. The presence of the N-diphenylmethyl group can influence the exact position of this absorption. nih.gov

Other significant absorptions in the IR spectrum would include the C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and the aliphatic C-H stretching vibrations (below 3000 cm⁻¹). The C-N stretching vibration would also be present, although it may be weaker and harder to assign definitively.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (β-lactam) | 1730 - 1770 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C-N | 1180 - 1360 | Medium-Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for the structural elucidation of azetidin-2-one derivatives, providing essential information on molecular weight and fragmentation pathways. nih.govbiust.ac.bw For this compound, the molecular ion peak (M+) would confirm the compound's molecular weight.

The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. chemguide.co.uk In organic molecules, the initial ionization often leads to the formation of a molecular ion that is energetically unstable and prone to breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The most stable carbocations are more likely to form, leading to more intense peaks in the mass spectrum. chemguide.co.uk

For this compound, several key fragmentation pathways can be anticipated. A primary and highly likely fragmentation event is the cleavage of the bond between the azetidinone ring nitrogen and the diphenylmethyl group. This would result in the formation of a highly stable diphenylmethyl carbocation (benzhydryl cation, [CH(C₆H₅)₂]⁺), which would be expected to produce a prominent peak at a mass-to-charge ratio (m/z) of 167.

Another potential fragmentation pathway involves the cleavage of the β-lactam ring itself, a characteristic feature in the mass spectra of many azetidinone compounds. The specific fragmentation pattern can help to distinguish between closely related isomeric structures, such as between an azetidin-2-one ring and a chroman-2-one ring. nih.govresearchgate.net

Expected Fragmentation Data for this compound

| Fragment Ion | Structure | Expected m/z | Notes |

| Molecular Ion | [C₁₆H₁₅NO]⁺ | 237.12 | The parent ion. |

| Diphenylmethyl Cation | [CH(C₆H₅)₂]⁺ | 167.09 | Likely to be the base peak due to high stability. |

| Phenyl Cation | [C₆H₅]⁺ | 77.04 | From further fragmentation of the diphenylmethyl group. |

This table is based on theoretical fragmentation patterns and the known stability of carbocations.

Solid-State Structural Investigations

Solid-state structural analysis, particularly through X-ray crystallography, provides definitive insights into the three-dimensional arrangement of atoms and molecules within a crystal lattice. This information is crucial for understanding the conformation, stereochemistry, and non-covalent interactions that govern the properties of the compound in the solid state. rsc.org

The study of 1-(diphenylmethyl)azetidin-3-ol revealed a triclinic crystal system with the space group P1. The presence of two independent molecules in the asymmetric unit allows for a comparative analysis of conformational nuances within the same crystal structure.

Crystallographic Data for 1-(Diphenylmethyl)azetidin-3-ol

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.479(2) |

| b (Å) | 17.294(4) |

| c (Å) | 10.606(3) |

| α (°) | 118.59(2) |

| β (°) | 100.30(2) |

| γ (°) | 89.63(2) |

| Z (molecules/unit cell) | 4 |

Data sourced from the crystallographic study of 1-(diphenylmethyl)azetidin-3-ol.

The four-membered azetidine (B1206935) ring is known to adopt a puckered, non-planar conformation to alleviate ring strain. chemguide.co.ukresearchgate.net This is in contrast to some cyclobutane (B1203170) rings which can be planar if they possess a center of inversion. In the case of 1-(diphenylmethyl)azetidin-3-ol, the four-membered rings in both independent molecules within the crystal structure are significantly puckered.

The degree of puckering is quantified by the dihedral angle. For the two independent molecules of 1-(diphenylmethyl)azetidin-3-ol, these dihedral angles were found to be 156° and 153°. This deviation from a planar 180° demonstrates a distinct buckling of the azetidine ring. This puckering is crucial in minimizing intramolecular steric interactions between the substituents on the ring.

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. rsc.org In the crystal structure of 1-(diphenylmethyl)azetidin-3-ol, the packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, O-H···N hydrogen bonds are formed between the hydroxyl group of one molecule and the nitrogen atom of an adjacent molecule.

Strategic Applications in Contemporary Organic Synthesis

1-(Diphenylmethyl)azetidin-2-one as a Versatile Synthetic Intermediate

This compound, a prominent member of the β-lactam family, serves as a highly valuable and versatile intermediate in modern organic synthesis. Its utility stems from the inherent ring strain of the four-membered azetidinone core and the influence of the bulky N-diphenylmethyl (benzhydryl) substituent. This combination of features allows for a range of controlled chemical transformations, making it a foundational building block for more complex molecular architectures. The benzhydryl group is not merely a passive protecting group; it plays a crucial role in directing the stereochemical outcome of reactions and can be cleaved under specific conditions to reveal a reactive N-H bond, further enhancing the synthetic potential of the azetidinone scaffold.

The strained four-membered ring of this compound is susceptible to nucleophilic attack and ring-opening, a property that has been extensively exploited for the synthesis of various acyclic nitrogen-containing compounds. The controlled cleavage of the amide bond within the β-lactam ring provides a direct and stereocontrolled route to valuable β-amino acid derivatives.

Hydrolysis or alcoholysis of the azetidin-2-one (B1220530) ring, often under basic or acidic conditions, breaks the C-N bond to yield β-amino esters or acids. The stereochemistry at the C3 and C4 positions of the original lactam is retained in the resulting acyclic product, making this a powerful method for producing enantiomerically pure β-amino acids, which are key components of numerous biologically active molecules, including peptides and pharmaceuticals.

Furthermore, reduction of the carbonyl group at the C2 position, followed by ring cleavage, affords β-amino alcohols. These moieties are present in many natural products and pharmaceutical agents. researchgate.net The synthetic pathway often involves the use of reducing agents like lithium aluminum hydride. The specific reaction conditions can be tailored to achieve either ring opening or reduction, showcasing the versatility of the azetidinone core. The azetidine (B1206935) framework itself is a crucial precursor in the synthesis of a wide array of nitrogen-containing compounds. researchgate.net

Table 1: Synthetic Transformations of this compound

| Starting Material | Reagents/Conditions | Product Type |

|---|---|---|

| This compound | 1. LiAlH₄ 2. H₂O | β-Amino alcohol |

| This compound | 1. NaOH, H₂O/MeOH 2. H₃O⁺ | β-Amino acid |

Beyond serving as a precursor to acyclic compounds, the this compound scaffold is a valuable starting point for the construction of more elaborate heterocyclic systems. The reactivity of the β-lactam ring allows for ring-expansion and annulation reactions, transforming the four-membered ring into larger, more complex nitrogen-containing heterocycles such as pyrrolidines, piperidines, and azepanes. researchgate.net These transformations often involve intramolecular reactions where a substituent on the azetidinone ring participates in the ring-opening and subsequent cyclization.

For instance, appropriately functionalized azetidinones can undergo rearrangements or cycloadditions to yield fused or spirocyclic systems. The ability of the azetidine moiety to participate in cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, opens pathways to polycyclic azetidines. nih.gov The strain energy of the four-membered ring can facilitate these transformations, making the azetidinone a strategic linchpin in the synthesis of complex alkaloids and other heterocyclic natural products. researchgate.netnih.gov

Role in Chiral Chemistry and Asymmetric Synthesis

The azetidinone ring is a privileged scaffold in the field of asymmetric synthesis, enabling the transfer of chirality and the creation of stereochemically defined molecules.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. youtube.com The resulting diastereomers can then be separated, and the auxiliary removed to yield an enantiomerically enriched product. youtube.com The rigid, planar structure of the azetidinone ring, combined with the potential for substitution at various positions, makes it an excellent framework for the design of new chiral auxiliaries.

Chiral azetidinone derivatives have been successfully employed to control the stereochemistry of alkylation, aldol, and cycloaddition reactions. google.com The N-substituent and any substituents on the ring itself can create a chiral environment that effectively shields one face of a reacting molecule, leading to high levels of diastereoselectivity. youtube.com Once the desired stereocenter is established, the auxiliary can be cleaved, often by ring-opening the lactam, to release the chiral product. Furthermore, chiral azetidinones can serve as precursors to chiral ligands for asymmetric catalysis, where the defined stereochemistry of the azetidinone backbone influences the catalytic activity and selectivity of a metal center.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.govresearchgate.net The azetidinone scaffold, particularly when incorporated into larger structures, serves as an excellent surrogate for natural amino acid residues or peptide bonds.

By replacing a portion of a peptide backbone with a constrained azetidinone ring, chemists can enforce specific conformations that may be crucial for biological activity. nih.gov This strategy is a key aspect of the biophysical approach to peptidomimetic design, where organic scaffolds are used to arrange chemical moieties in a specific spatial orientation to interact with a biological target. researchgate.net this compound and its derivatives can be elaborated into non-natural amino acids with constrained geometries. These surrogates, when incorporated into peptides, can induce specific secondary structures like β-turns, which are often involved in molecular recognition events. The synthesis of azetidin-3-ones, structural isomers of β-lactams, also highlights the utility of the azetidine core as a versatile substrate for creating functionalized azetidines for such applications. nih.gov

Intermediacy in the Synthesis of Advanced Pharmaceutical Leads

The β-lactam ring system is famously the core structural motif of the penicillin and cephalosporin (B10832234) families of antibiotics. The synthetic principles derived from this history continue to be applied, with this compound and related chiral azetidinones serving as crucial intermediates in the synthesis of new β-lactam antibacterial compounds. google.com These intermediates allow for the stereoselective construction of the core ring, which can then be further elaborated with various side chains to create novel antibiotics with improved activity against resistant bacterial strains.

The versatility of the azetidinone scaffold extends beyond antibiotics. The various derivatives accessible from this compound, such as β-amino acids and complex heterocycles, are themselves valuable building blocks in medicinal chemistry. The ability to generate stereochemically complex and diverse structures from this single intermediate makes it a key player in the discovery and development of new pharmaceutical leads for a wide range of therapeutic targets.

Synthesis of Carbapenem (B1253116) Frameworks

Carbapenems are a class of broad-spectrum β-lactam antibiotics that are vital in treating severe bacterial infections. wikipedia.org The synthesis of the carbapenem core often relies on the use of functionalized azetidin-2-one intermediates. While direct utilization of this compound in the final stages of carbapenem synthesis is not widely documented, it serves as a critical starting material for the preparation of key intermediates such as 4-acetoxyazetidin-2-one. researchgate.net

The N-diphenylmethyl group acts as a robust protecting group during the necessary chemical modifications at other positions of the azetidinone ring. For instance, the synthesis of (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone, a pivotal intermediate for a wide range of carbapenem antibiotics, can be envisioned to start from a suitably substituted N-diphenylmethylazetidin-2-one precursor. nih.gov The stability of the diphenylmethyl group under various reaction conditions allows for the introduction of the C3 side chain and subsequent oxidation at C4. The eventual deprotection of the nitrogen is a key step to enable the final cyclization to form the bicyclic carbapenem skeleton.

| Intermediate | Precursor | Key Transformation |

| 4-Acetoxyazetidin-2-one | This compound | Oxidation and Deprotection |

| (3R,4R)-4-Acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone | Functionalized this compound | Side-chain introduction, oxidation, deprotection |

Innovation in Reaction Methodologies

The reactivity of the azetidinone ring has been exploited in the development of novel synthetic methods, expanding the toolkit of organic chemists.

Application of Azetidinone Derivatives in Metal-Catalyzed Cross-Coupling and Addition Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples detailing the use of this compound in such reactions are not extensively reported, the general reactivity of the azetidine scaffold suggests its potential. For instance, iron-catalyzed cross-couplings of 3-iodoazetidines with Grignard reagents have been developed, showcasing the feasibility of functionalizing the azetidine ring at the C3 position. khanacademy.org Such a strategy could potentially be adapted to derivatives of this compound.

Addition reactions across the C=C bond of unsaturated azetidinone derivatives or nucleophilic addition to the carbonyl group are also common transformations. The diphenylmethyl group would be expected to influence the stereochemical outcome of such additions due to its steric bulk.

| Reaction Type | Substrate | Potential Product |

| Metal-Catalyzed Cross-Coupling | 3-Halo-1-(diphenylmethyl)azetidin-2-one | 3-Aryl/Alkyl-1-(diphenylmethyl)azetidin-2-one |

| Nucleophilic Addition | This compound | 2-Substituted-azetidine (after reduction) |

Exploitation in Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions of cyclic compounds are valuable strategies for accessing different ring systems. Methodologies for the ring expansion of aziridines to azetidines have been reported, and similar principles could be applied to the four-membered azetidinone ring. nih.govrsc.org For example, the reaction of aziridines with ketenes or the use of specific catalysts can lead to the formation of β-lactams. Conversely, ring contraction of larger lactams can also be a route to azetidinone derivatives. While specific examples involving this compound are scarce, the fundamental reactivity of the β-lactam ring makes it a potential candidate for such transformations, leading to the synthesis of novel heterocyclic structures.

Contributions to Chemical Biology and Material Science

The unique properties of this compound extend its utility beyond traditional organic synthesis into the realms of chemical biology and materials science.

Scaffold for Structure-Activity Relationship (SAR) Investigations

The β-lactam core is a well-established pharmacophore, and modifications to its structure can have profound effects on biological activity. researchgate.net The N-substituent of the azetidinone ring is known to play a critical role in the interaction of β-lactam antibiotics with their biological targets, such as penicillin-binding proteins (PBPs). nih.gov The bulky and lipophilic diphenylmethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. In structure-activity relationship (SAR) studies, this compound can serve as a scaffold to which various functional groups can be attached at the C3 and C4 positions. By evaluating the biological activity of the resulting analogues, researchers can gain insights into the structural requirements for optimal activity. For example, the diphenylmethyl moiety has been incorporated into other heterocyclic scaffolds to enhance antimycobacterial activity. wikipedia.org

| Moiety | Potential Influence |

| N-Diphenylmethyl group | Steric bulk, lipophilicity, interaction with hydrophobic pockets of enzymes |

| C3/C4 Substituents | Modulation of antibacterial spectrum and potency |

Potential for Advanced Material Precursors

The ring-opening polymerization (ROP) of lactams is a well-established method for the synthesis of polyamides. While the polymerization of simple β-lactams like 2-azetidinone to produce Nylon-3 (poly-β-alanine) is known, the incorporation of specific substituents can lead to polymers with tailored properties. wikipedia.orgrsc.org The presence of the bulky diphenylmethyl group on the nitrogen atom of this compound could lead to the formation of polymers with unique thermal and mechanical properties. The resulting poly(N-(diphenylmethyl)-β-alanine) would possess a high degree of aromatic character and steric hindrance along the polymer backbone, potentially resulting in materials with high glass transition temperatures, amorphous character, and specific solubility profiles. These properties could make them suitable for applications as advanced engineering plastics or in specialized biomedical materials.

Future Directions and Emerging Research Avenues in 1 Diphenylmethyl Azetidin 2 One Chemistry

Exploration of Unconventional Synthetic Pathways

The classical Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, remains a cornerstone for constructing the β-lactam ring of 1-(Diphenylmethyl)azetidin-2-one. preprints.org However, the limitations of this and other traditional methods, such as the use of hazardous reagents and the generation of byproducts, have spurred the exploration of unconventional synthetic pathways. nih.gov

A promising area of research is the development of gold-catalyzed intermolecular oxidation of alkynes . This method offers a flexible and stereoselective route to azetidin-3-ones, which are structural isomers of the more common 2-ones. nih.gov This approach avoids the use of toxic and potentially explosive diazo compounds, which are often employed in other synthetic routes to azetidin-3-ones. nih.gov The reaction proceeds through a reactive α-oxo gold carbene intermediate that undergoes intramolecular N-H insertion. nih.gov While this has been demonstrated for azetidin-3-ones, adapting this methodology for the direct synthesis of 2-azetidinones like this compound presents an exciting challenge.

Another emerging strategy involves cycloaddition reactions that deviate from the traditional ketene-imine pathway . Researchers are investigating novel cycloaddition partners and catalytic systems to access a wider range of substituted azetidin-2-ones with improved efficiency and selectivity. preprints.org These efforts aim to overcome the geometric constraints of the concerted thermal [π2s+π2a] pathway often proposed in the Staudinger synthesis, which typically proceeds through a two-step mechanism involving a zwitterionic intermediate. preprints.org

Development of Advanced Stereochemical Control Strategies

Achieving precise control over the stereochemistry of the azetidin-2-one (B1220530) ring is paramount, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. While the Staudinger synthesis can exhibit good stereoselectivity depending on the reactants and conditions, there is a continuous drive to develop more robust and predictable methods. preprints.org

One key area of focus is the use of chiral auxiliaries and catalysts . For instance, the use of chiral N-propargylsulfonamides in gold-catalyzed cyclizations allows for the synthesis of chiral azetidin-3-ones with high enantiomeric excess. nih.gov The t-butanesulfonyl protecting group is particularly advantageous as it facilitates the use of chiral t-butanesulfinimine chemistry and can be readily removed under acidic conditions. nih.gov Applying similar principles to the synthesis of this compound and its analogs could provide access to a diverse library of enantiomerically pure compounds.

Furthermore, a deeper understanding of the reaction mechanism, particularly the factors governing the formation of cis- or trans-isomers in cycloaddition reactions, is crucial for developing advanced stereochemical control. preprints.org For example, the reaction of imines with phenoxyketene has been shown to yield N-(2-hydroxy-2-phenylethyl)-β-lactams with complete cis selectivity. preprints.org Investigating the influence of substituents, solvents, and temperature on the stereochemical outcome of such reactions will enable the rational design of synthetic routes to specific stereoisomers of this compound.

Mechanistic Insights into Novel Azetidinone Reactivity

A thorough understanding of the reaction mechanisms underlying the synthesis and reactivity of azetidin-2-ones is fundamental for the development of new and improved synthetic methods. Modern analytical techniques and computational studies are providing unprecedented insights into these complex transformations.

For instance, in situ monitoring techniques , such as Raman spectroscopy, are being employed to study the mechanosynthesis of related heterocyclic compounds. nih.gov This allows for the real-time observation and characterization of key intermediates, providing a clearer picture of the reaction pathway. nih.gov Applying such techniques to the synthesis of this compound could reveal transient species and help optimize reaction conditions for higher yields and selectivity.

Quantum chemical calculations (DFT) are also proving to be invaluable tools for elucidating reaction mechanisms. researchgate.netresearchgate.net These computational methods can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. researchgate.net For example, DFT calculations have been used to explore the mechanisms of nitromethane (B149229) activation and the palladium-catalyzed reactions of indolylmethyl acetates, providing insights that support experimental observations. researchgate.netresearchgate.net Similar computational studies on the formation and reactivity of this compound could guide the design of novel synthetic strategies and predict the outcome of new reactions.

Studies on the reactivity of N-arylsulfonyl β-lactams in phosphate (B84403) buffer have revealed that hydrolysis can proceed through multiple mechanisms, including direct hydrolysis and via an unstable acyl phosphate intermediate. rsc.org Understanding such degradation pathways is crucial for the development of stable and effective drug candidates based on the azetidin-2-one scaffold.

Integration with Green Chemistry Principles and Sustainable Synthesis

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. unibo.it This has led to a focus on developing more sustainable synthetic routes to important molecules like this compound.

A key aspect of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. mdpi.com Researchers are actively investigating the use of green solvents in organic synthesis, and this is being applied to peptide synthesis, a field with parallels to β-lactam chemistry. unibo.itunibo.it The goal is to reduce the process mass intensity (PMI), a metric that quantifies the amount of waste generated per kilogram of product. unibo.it

The development of catalytic and continuous flow processes is another important avenue for greening the synthesis of azetidin-2-ones. beilstein-journals.org Catalytic methods reduce the need for stoichiometric reagents, thereby minimizing waste. Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. beilstein-journals.org

Furthermore, the principles of green chemistry encourage the use of renewable feedstocks and energy-efficient reaction conditions . mdpi.com Exploring the synthesis of this compound from biomass-derived starting materials and utilizing energy sources like microwave or ultrasonic irradiation are areas ripe for future investigation. mdpi.com

High-Throughput Synthesis and Screening of Derivatized Scaffolds

To accelerate the discovery of new drug candidates based on the this compound scaffold, researchers are turning to high-throughput synthesis (HTS) and screening methods. nih.gov HTS allows for the rapid generation of large libraries of diverse compounds, which can then be screened for biological activity against a variety of targets.

Combinatorial chemistry approaches, where different building blocks are systematically combined, can be used to create vast libraries of this compound derivatives. This, coupled with automated synthesis platforms, can significantly increase the efficiency of compound production.

Once these libraries are generated, they can be subjected to high-throughput screening assays to identify compounds with desired biological properties. nih.gov For example, assays can be designed to screen for inhibitors of specific enzymes or protein-protein interactions. nih.gov The development of robust and miniaturized screening formats, such as those using 384-well plates, is crucial for handling the large number of compounds generated through HTS. nih.gov

The data generated from these high-throughput efforts can then be used to build structure-activity relationships (SAR), which can guide the design of more potent and selective analogs of this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 1-(Diphenylmethyl)azetidin-2-one in multi-step reactions?

- Methodological Answer : Multi-step synthesis requires precise control of reaction parameters. For azetidinone derivatives, key factors include:

- Temperature optimization (e.g., maintaining −78°C for ketene intermediate stabilization) .

- Solvent selection (e.g., dichloromethane for improved regioselectivity) .

- Use of coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation .

Yield improvements (>70%) are achievable via column chromatography purification and in situ monitoring via TLC .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Comprehensive characterization involves:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., diphenylmethyl protons at δ 4.5–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 294.12) .

- Infrared (IR) Spectroscopy : Detection of azetidinone carbonyl stretching (1670–1700 cm⁻¹) .

Q. What are the primary biological targets hypothesized for this compound in drug discovery?

- Methodological Answer : Computational docking studies suggest interactions with:

- Enzymatic targets (e.g., β-lactamase homologs) via hydrogen bonding with the azetidinone carbonyl .

- Tubulin polymerization inhibition, analogous to colchicine-site binders, as seen in structurally related azetidinones .

Target prioritization requires comparative MD simulations (e.g., GROMACS) and free-energy calculations .

Advanced Research Questions

Q. How can conflicting data on the compound’s tubulin-binding affinity be resolved?

- Methodological Answer : Discrepancies arise from assay conditions. Recommended approaches:

- Comparative IC50 assays : Use paclitaxel and colchicine as controls in cell-free vs. cellular models .

- Cryo-EM studies : Resolve binding modes at sub-3Å resolution to confirm interaction with β-tubulin .

- Adjust buffer pH (6.5–7.4) to account for protonation state effects on binding .

Q. What computational protocols are robust for predicting ADME properties of this compound derivatives?

- Methodological Answer :

- In silico ADME : Use SwissADME or QikProp to predict LogP (∼3.2), BBB permeability (−0.8), and CYP3A4 inhibition risk .

- Metabolic stability : Apply CYP450 isoform docking (e.g., AutoDock Vina) with co-crystallized heme groups .

- Validate predictions with in vitro microsomal assays (e.g., human liver microsomes, t₁/₂ > 30 min) .

Q. How can researchers address low reproducibility in synthesizing enantiopure this compound?

- Methodological Answer : Chiral resolution challenges necessitate: